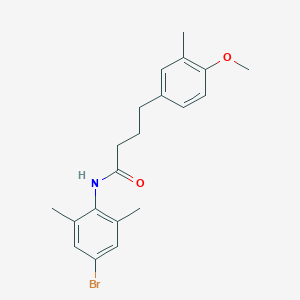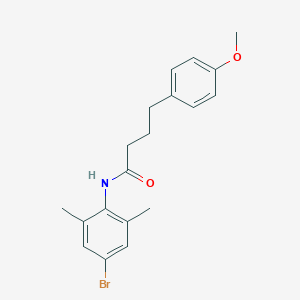![molecular formula C19H18N4OS B306772 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B306772.png)
2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide, also known as DQA, is a compound that has been extensively studied for its potential therapeutic applications. DQA is a hydrazone derivative that has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway. 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide has also been reported to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acids. The compound has been shown to inhibit the growth of various fungi by disrupting the fungal cell wall.
Biochemical and Physiological Effects
2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide has been reported to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth of Mycobacterium tuberculosis, and disrupt the fungal cell wall. 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide has also been reported to possess anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide has several advantages for lab experiments. The compound is easy to synthesize, and it has been reported to possess various therapeutic properties. However, 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide has some limitations for lab experiments. The compound is not very water-soluble, which makes it difficult to administer in vivo. 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide has also been reported to have low bioavailability, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the scientific research of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide. The compound has shown promising results in various therapeutic applications, and further studies are needed to fully understand its mechanism of action. Future studies could focus on improving the water solubility and bioavailability of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide to enhance its therapeutic potential. Additionally, the compound could be tested against other cancer cell lines and infectious agents to determine its broader therapeutic potential.
Conclusion
In conclusion, 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide is a hydrazone derivative that has shown promising results in various scientific research studies. The compound has been reported to possess anticancer, antitubercular, antifungal, and antimicrobial activities. 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide has also been shown to possess anti-inflammatory and antioxidant properties. The synthesis of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide involves the reaction of 2,6-dimethyl-4-chloroquinoline with thiosemicarbazide to form 2,6-dimethyl-4-(thiosemicarbazone)quinoline. This compound is then reacted with 3-pyridinecarboxaldehyde to form the final product, 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide. While 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide has several advantages for lab experiments, it also has some limitations. Future studies could focus on improving the water solubility and bioavailability of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide to enhance its therapeutic potential and test its broader therapeutic potential against other cancer cell lines and infectious agents.
Synthesemethoden
The synthesis of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide involves the reaction of 2,6-dimethyl-4-chloroquinoline with thiosemicarbazide to form 2,6-dimethyl-4-(thiosemicarbazone)quinoline. This compound is then reacted with 3-pyridinecarboxaldehyde to form the final product, 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide. The synthesis of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide has been reported in various scientific research studies, and the compound has been synthesized using different methods with varying yields.
Wissenschaftliche Forschungsanwendungen
2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to possess anticancer, antitubercular, antifungal, and antimicrobial activities. 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide has also been shown to possess anti-inflammatory and antioxidant properties. The compound has been tested against various cancer cell lines, and it has been found to induce apoptosis in cancer cells. 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide has also shown promising results in the treatment of tuberculosis and fungal infections.
Eigenschaften
Produktname |
2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide |
|---|---|
Molekularformel |
C19H18N4OS |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
2-(2,6-dimethylquinolin-4-yl)sulfanyl-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H18N4OS/c1-13-5-6-17-16(8-13)18(9-14(2)22-17)25-12-19(24)23-21-11-15-4-3-7-20-10-15/h3-11H,12H2,1-2H3,(H,23,24)/b21-11+ |
InChI-Schlüssel |
WBGSCJJTEFITSE-SRZZPIQSSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)N/N=C/C3=CN=CC=C3 |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2SCC(=O)NN=CC3=CN=CC=C3)C |
Kanonische SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)NN=CC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2-Bromo-6-methoxy-4-{2-[4-(4-methoxy-2-methylphenyl)butanoyl]carbohydrazonoyl}phenoxy)acetic acid](/img/structure/B306691.png)
![Methyl4-({3-ethyl-5-[5-nitro-2-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306692.png)
![3-Cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(5-{3-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B306694.png)
![Methyl4-({5-[3-bromo-4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306695.png)
![Methyl 4-({5-[4-(2-anilino-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306701.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(3-phenyl-2-propenylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306702.png)
![N-{3-(2-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306704.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306705.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306706.png)
![N-{5-[4-(acetylamino)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306707.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide](/img/structure/B306709.png)
![2-hydroxy-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B306710.png)